
1-(2,4-Dinitrophenyl)-1-oxo-1lambda~5~-piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dinitrophenyl)piperidine 1-oxide is a chemical compound with the molecular formula C11H13N3O4 and a molecular weight of 251.2386 It is characterized by the presence of a piperidine ring substituted with a 2,4-dinitrophenyl group and an oxide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dinitrophenyl)piperidine 1-oxide typically involves the reaction of piperidine with 2,4-dinitrochlorobenzene under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the electrophilic carbon of the 2,4-dinitrochlorobenzene, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 1-(2,4-Dinitrophenyl)piperidine 1-oxide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and concentration to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,4-Dinitrophenyl)piperidine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Nucleophilic aromatic substitution reactions are common due to the electron-withdrawing nature of the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Strong nucleophiles like hydroxide ions or amines are typically employed under basic conditions.
Major Products Formed
Oxidation: Products include various oxidized derivatives of the original compound.
Reduction: Major products include 1-(2,4-diaminophenyl)piperidine.
Substitution: Substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dinitrophenyl)piperidine 1-oxide has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2,4-Dinitrophenyl)piperidine 1-oxide involves its interaction with various molecular targets. The nitro groups act as electron-withdrawing substituents, making the aromatic ring more susceptible to nucleophilic attack. This property is exploited in nucleophilic aromatic substitution reactions, where the compound can form intermediates such as Meisenheimer complexes . Additionally, the oxide functional group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,4-Dinitrophenyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of piperidine.
1-(2,4-Dinitrophenyl)-2,5-dimethylpiperidine: Contains additional methyl groups on the piperidine ring.
1-(2,4-Dinitrophenyl)-4-nitropiperidine: Has an additional nitro group on the piperidine ring.
Uniqueness
The combination of these groups makes it a versatile compound for various chemical reactions and research applications .
Eigenschaften
CAS-Nummer |
110210-07-6 |
|---|---|
Molekularformel |
C11H13N3O5 |
Molekulargewicht |
267.24 g/mol |
IUPAC-Name |
1-(2,4-dinitrophenyl)-1-oxidopiperidin-1-ium |
InChI |
InChI=1S/C11H13N3O5/c15-12(16)9-4-5-11(10(8-9)13(17)18)14(19)6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 |
InChI-Schlüssel |
ITHXFLSMUFFIGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC[N+](CC1)(C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


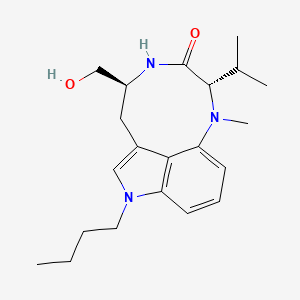
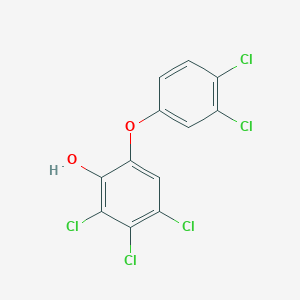

![2-[4-(Trichloromethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14336948.png)
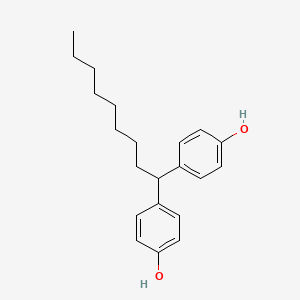
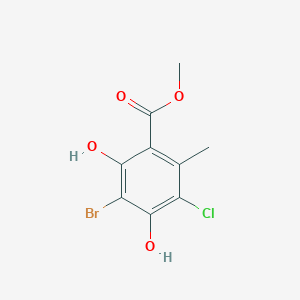
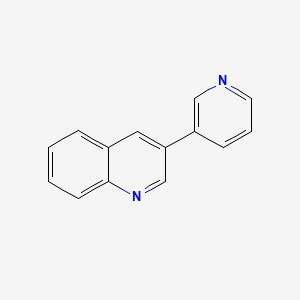
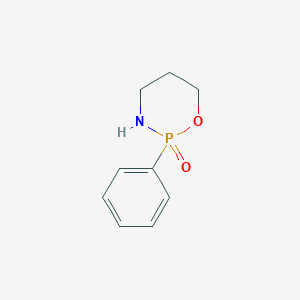
![Phenol, 2-[[[2-(ethylamino)ethyl]imino]methyl]-](/img/structure/B14336968.png)

![N~1~,N~3~-Bis[2-(1H-indol-3-yl)ethyl]benzene-1,3-dicarboxamide](/img/structure/B14336978.png)
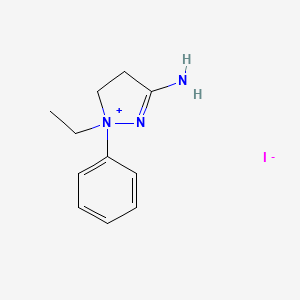
![2-[5-(Trimethylsilyl)pent-4-yn-1-yl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14337012.png)

